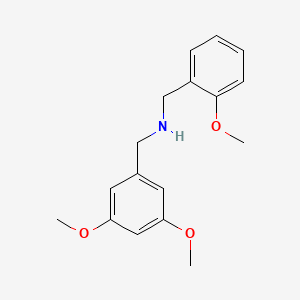![molecular formula C14H11ClN2O2S B5684404 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as CBSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been studied for its potential use in various biological applications.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex of proteins that is involved in the degradation of intracellular proteins. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to exhibit antitumor and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues have not been fully investigated.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues must be carefully considered when designing experiments. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions of research for 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. One potential area of study is the development of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole derivatives with improved potency and selectivity. Another area of study is the investigation of the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole should be further elucidated to better understand its biological activity. Finally, the potential use of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole in combination with other drugs for the treatment of cancer and inflammatory diseases should be investigated.
Méthodes De Synthèse
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with o-phenylenediamine. The resulting intermediate is then reacted with methyl iodide to form 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. The purity of the synthesized 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be improved by recrystallization.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been studied for its potential use in various biological applications. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-16-13-4-2-3-5-14(13)17(10)20(18,19)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHLIVKYTPTQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)


![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
